molecular formula C11H13BFNO5 B13492951 (S)-2-Acetamido-3-(4-borono-2-fluorophenyl)propanoic acid

(S)-2-Acetamido-3-(4-borono-2-fluorophenyl)propanoic acid

Cat. No.: B13492951
M. Wt: 269.04 g/mol
InChI Key: HEBBLDKZZATGAM-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-[4-(dihydroxyboranyl)-2-fluorophenyl]-2-acetamidopropanoic acid is a synthetic organic compound that features a boronic acid group, a fluorine atom, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-[4-(dihydroxyboranyl)-2-fluorophenyl]-2-acetamidopropanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like (2S)-3-[4-(dihydroxyboranyl)-2-fluorophenyl]-2-acetamidopropanoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This could include using more stable and readily available boron reagents, as well as optimizing reaction conditions to increase yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-[4-(dihydroxyboranyl)-2-fluorophenyl]-2-acetamidopropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: The compound can be reduced to remove the boronic acid group, yielding different products.

    Substitution: The fluorine atom and the acetamido group can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can lead to the removal of the boronic acid group .

Scientific Research Applications

(2S)-3-[4-(dihydroxyboranyl)-2-fluorophenyl]-2-acetamidopropanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism by which (2S)-3-[4-(dihydroxyboranyl)-2-fluorophenyl]-2-acetamidopropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with certain biomolecules, making it useful in drug design and development .

Properties

Molecular Formula

C11H13BFNO5

Molecular Weight

269.04 g/mol

IUPAC Name

(2S)-2-acetamido-3-(4-borono-2-fluorophenyl)propanoic acid

InChI

InChI=1S/C11H13BFNO5/c1-6(15)14-10(11(16)17)4-7-2-3-8(12(18)19)5-9(7)13/h2-3,5,10,18-19H,4H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1

InChI Key

HEBBLDKZZATGAM-JTQLQIEISA-N

Isomeric SMILES

B(C1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)C)F)(O)O

Canonical SMILES

B(C1=CC(=C(C=C1)CC(C(=O)O)NC(=O)C)F)(O)O

Origin of Product

United States

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